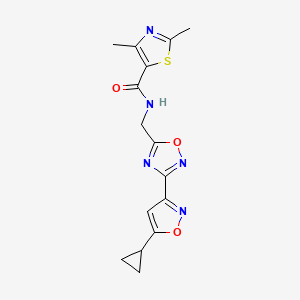
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dimethylthiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dimethylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H15N5O3S and its molecular weight is 345.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dimethylthiazole-5-carboxamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its antitumor properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a thiazole ring, an oxadiazole moiety, and an isoxazole group. Its molecular formula is C15H16N4O3S, with a molecular weight of 336.38 g/mol. The presence of these functional groups suggests potential interactions with biological targets.
Biological Activity Overview
Recent studies have indicated that compounds similar to this compound exhibit significant biological activities:
- Antitumor Activity : Research has demonstrated that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358) and breast cancer cells.
- Antibacterial Properties : Some derivatives have shown effectiveness against bacterial strains such as E. coli and S. aureus.
- Cytotoxicity : Evaluations on normal cell lines (e.g., MRC-5 lung fibroblasts) indicate varying degrees of cytotoxicity which are critical for assessing therapeutic windows.
The mechanisms through which this compound exerts its biological effects are still under investigation but may involve:
- Inhibition of Cell Proliferation : Compounds similar to this one can interfere with DNA synthesis or repair mechanisms in cancer cells.
- Induction of Apoptosis : Activation of apoptotic pathways has been observed in treated cancer cells.
- Interaction with Protein Targets : The thiazole and oxadiazole rings may interact with specific proteins involved in cell signaling pathways.
Antitumor Activity
A study investigated the antitumor effects of various derivatives on lung cancer cell lines using both 2D and 3D culture systems. The results indicated:
| Compound | A549 IC50 (μM) | HCC827 IC50 (μM) | NCI-H358 IC50 (μM) |
|---|---|---|---|
| Compound A | 6.75 ± 0.19 | 6.26 ± 0.33 | 6.48 ± 0.11 |
| Compound B | 2.12 ± 0.21 | 5.13 ± 0.97 | 0.85 ± 0.05 |
| N-(target compound) | TBD | TBD | TBD |
These findings suggest that the compound can effectively reduce cell viability in a concentration-dependent manner.
Antibacterial Activity
In another investigation focusing on antibacterial properties, derivatives were tested against E. coli and S. aureus. The results showed:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | X μg/mL |
| S. aureus | Y μg/mL |
These results highlight the potential use of the compound in treating infections caused by resistant bacterial strains.
属性
IUPAC Name |
N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S/c1-7-13(24-8(2)17-7)15(21)16-6-12-18-14(20-23-12)10-5-11(22-19-10)9-3-4-9/h5,9H,3-4,6H2,1-2H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNBHVGZXITVOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NCC2=NC(=NO2)C3=NOC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














